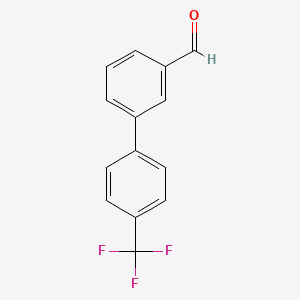
1,4-Difluoro-2-(methylsulfonyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the use of powerful reagents and catalysts. For example, trifluoromethanesulfonic acid is used to catalyze Friedel-Crafts alkylations, which could potentially be applied to the synthesis of 1,4-difluoro-2-(methylsulfonyl)benzene by introducing a methylsulfonyl group into a suitably substituted difluorobenzene . Additionally, the synthesis of sterically hindered phosphine derivatives from fluorinated benzenes, as described in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, involves nucleophilic aromatic substitution, which could be relevant for introducing a methylsulfonyl group into a difluorobenzene ring .
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives can be quite complex, as seen in the study of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives. These structures were confirmed by spectroscopic methods and X-ray crystallography, which showed unusually large bond angles around phosphorus atoms . This suggests that the molecular structure of this compound would also be amenable to analysis by similar methods, potentially revealing interesting electronic and steric effects due to the presence of the fluorine and methylsulfonyl groups.
Chemical Reactions Analysis
The reactivity of sulfone and fluorinated aromatic compounds can be quite varied. For instance, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride forms a potent thiophile that can activate thioglycosides . This indicates that the methylsulfonyl group in this compound could potentially participate in similar activation reactions, depending on the context of the reaction and the presence of suitable reaction partners.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, have been characterized by crystallography and spectroscopy. The crystal structure reveals how the substituents deviate from the benzene ring plane and how molecules interact in the solid state . Such studies can provide valuable information about the likely physical properties of this compound, such as its crystal packing, melting point, and solubility.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of diverse heterocyclic structures, such as oxazoles and thiins, demonstrating its utility in constructing complex molecular architectures. For instance, it facilitated the one-pot formation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles and further oxidation led to 4-methylsulfonyl derivatives, indicating its role in synthesizing sulfur-containing heterocycles (Herrera et al., 2006; Yemets et al., 2002).
Advanced Materials Development
This compound contributes to the development of advanced materials, including semiconductors and proton exchange membranes. Notably, it was involved in creating a ladder polymer semiconductor through oxidation and subsequent reactions, showcasing its potential in material science (Oyaizu et al., 2002). Moreover, it has been utilized in synthesizing fluorinated sulfonated poly(arylene ether)s, highlighting its importance in fabricating highly conducting and stable proton exchange membranes (Dong-Hyeon Kim et al., 2020).
Organic Synthesis and Catalysis
It also plays a crucial role in organic synthesis and catalysis. For example, the compound enabled selective nitration in a continuous-flow process, illustrating its utility in chemical synthesis and process optimization (Zhiqun Yu et al., 2016). Additionally, it has been used in the asymmetric synthesis of chromenones, underscoring its significance in catalytic reactions and the creation of chiral molecules (Junmin Chen et al., 2010).
Environmental and Green Chemistry Applications
Its application extends to environmental and green chemistry, particularly in the remediation of groundwater by facilitating the oxidation of persistent organic pollutants under suitable conditions, demonstrating its potential in environmental cleanup efforts (Saerom Park et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound is used in the suzuki–miyaura coupling reaction , which suggests that its targets could be organoboron reagents involved in this process.
Mode of Action
1,4-Difluoro-2-(methylsulfonyl)benzene interacts with its targets through a process known as the Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, where the compound forms a carbon-carbon bond with the organoboron reagents. The reaction is facilitated by a palladium catalyst and is known for its mild and functional group tolerant reaction conditions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of carbon-carbon bonds. The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key step in many synthetic procedures, leading to the production of various organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new carbon-carbon bonds. This is a crucial process in organic chemistry, enabling the synthesis of a wide range of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of a palladium catalyst, and the concentrations of the reactants . Proper control of these factors is essential for the successful application of this compound in Suzuki–Miyaura coupling reactions.
properties
IUPAC Name |
1,4-difluoro-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBSFQYRKCUYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382625 | |
| Record name | 1,4-Difluoro-2-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
236739-03-0 | |
| Record name | 1,4-Difluoro-2-(methylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=236739-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Difluoro-2-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



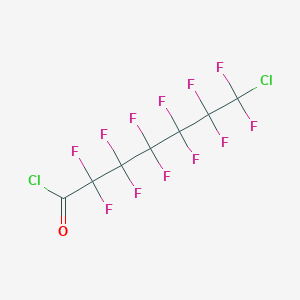

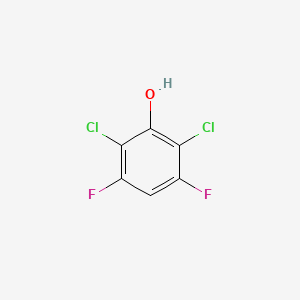

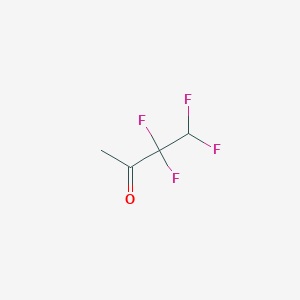

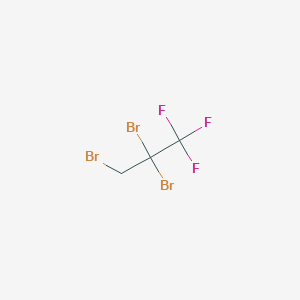
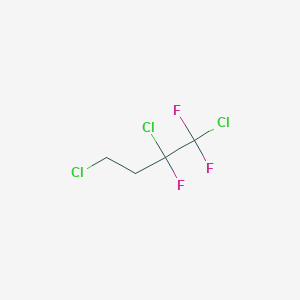
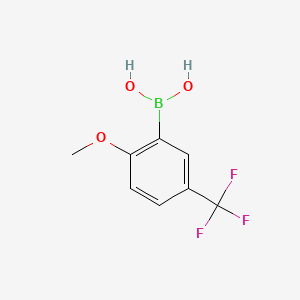
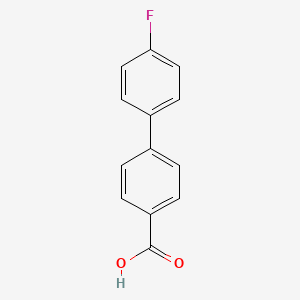

![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)
